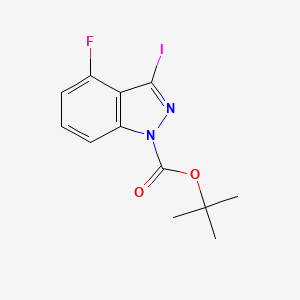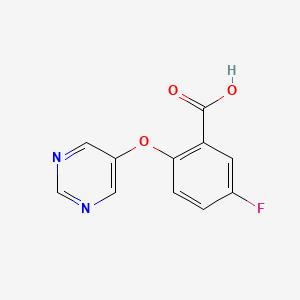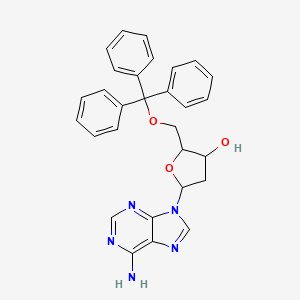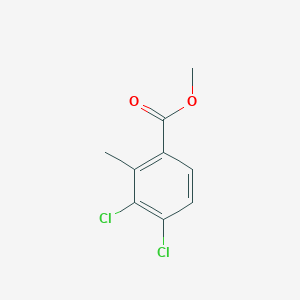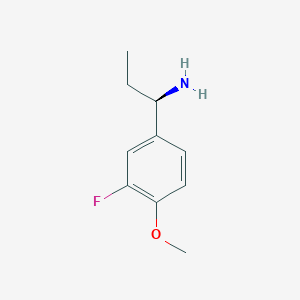![molecular formula C23H32O2 B13989111 2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol CAS No. 71712-06-6](/img/structure/B13989111.png)
2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol is a phenolic compound known for its antioxidant properties. It is used in various applications, including the stabilization of polymers and protection of cosmetics, drugs, and foods from oxidative degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol typically involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . This reaction produces the compound with high efficiency and is commonly used in industrial settings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain the desired reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives and substituted phenols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol has a wide range of scientific research applications:
Mécanisme D'action
The antioxidant properties of 2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This action helps in preventing oxidative damage to cells and materials. The compound interacts with molecular targets such as reactive oxygen species and inhibits their harmful effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Known for its antioxidant properties and widely used in food and cosmetics.
2,6-Di-tert-butylphenol: Used as an antioxidant and light-protection agent for polymers.
2,6-Di-tert-butyl-4-methoxyphenol: Similar in structure and function, used to protect cosmetics, drugs, and foods from oxidative degradation.
Uniqueness
2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol is unique due to its specific structural configuration, which enhances its antioxidant properties. Its ability to stabilize polymers and protect various products from oxidative degradation makes it a valuable compound in multiple industries .
Propriétés
Numéro CAS |
71712-06-6 |
|---|---|
Formule moléculaire |
C23H32O2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C23H32O2/c1-15(16-9-11-18(25-8)12-10-16)17-13-19(22(2,3)4)21(24)20(14-17)23(5,6)7/h9-15,24H,1-8H3 |
Clé InChI |
QGEDAWROPAYZFD-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)OC)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)
![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)
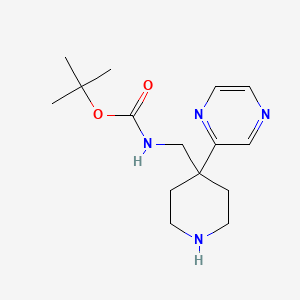
dimethyl-](/img/structure/B13989057.png)
![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)
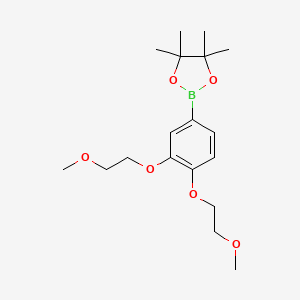
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13989083.png)

